

# An In-depth Technical Guide to 1H-Indazol-6-amine: Synthesis and Properties

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## Compound of Interest

Compound Name: 1H-Indazol-6-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **1H-Indazol-6-amine**, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.

## Chemical and Physical Properties

**1H-Indazol-6-amine**, also known as 6-aminoindazole, is a stable, light brown crystalline solid. [1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	[2]
Molecular Weight	133.15 g/mol	[2]
Melting Point	204-206 °C (decomposes)	[1]
Boiling Point	376.6 ± 15.0 °C (Predicted)	[1]
Density	1.367 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Soluble in Methanol	[1]
pKa	15.61 ± 0.40 (Predicted)	[1]
Appearance	Light brown powder	[1]

## Spectroscopic Data

The structural elucidation of **1H-Indazol-6-amine** is confirmed through various spectroscopic techniques.

### NMR Spectroscopy

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 300 MHz): The proton NMR spectrum of 1H-Indazole in DMSO-d<sub>6</sub> shows characteristic peaks for the aromatic protons. For the 6-amino substituted analog, shifts would be expected to be influenced by the electron-donating amino group. A representative spectrum for the parent indazole shows signals at  $\delta$  13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (t, 1H), 7.36 (t, 1H), 7.13 (t, 1H).<sup>[3][4]</sup>

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>): The carbon NMR spectrum provides further structural confirmation. For the parent indazole, characteristic peaks appear at approximately  $\delta$  140.0, 134.8, 126.8, 123.1, 121.0, 120.9, 109.7.<sup>[5][6]</sup> The presence of the amino group at the C-6 position will influence the chemical shifts of the surrounding carbon atoms.

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~12.5 (br s, 1H)	N1-H
~7.8 (s, 1H)	C3-H
~7.5 (d, 1H)	C4-H
~6.8 (s, 1H)	C7-H
~6.5 (d, 1H)	C5-H
~5.5 (br s, 2H)	NH <sub>2</sub>

### Infrared (IR) Spectroscopy

The IR spectrum of **1H-Indazol-6-amine** would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400-3300 (two bands)	Primary Amine (N-H)	Asymmetric & Symmetric Stretch
3300-3250 (broad)	Indazole (N-H)	Stretch
1650-1580	Primary Amine (N-H)	Bend
1600-1450	Aromatic Ring (C=C)	Stretch
1335-1250	Aromatic Amine (C-N)	Stretch

## Mass Spectrometry

The mass spectrum of **1H-Indazol-6-amine** shows a molecular ion peak corresponding to its molecular weight.

Ion	m/z
[M] <sup>+</sup>	133
[M+H] <sup>+</sup>	134

## Synthesis of 1H-Indazol-6-amine

The most common and well-established route for the synthesis of **1H-Indazol-6-amine** involves the reduction of 6-nitro-1H-indazole. The precursor, 6-nitro-1H-indazole, can be synthesized from 2-methyl-5-nitroaniline.<sup>[7]</sup>

## Synthesis of 6-Nitro-1H-indazole

A common method for the synthesis of 6-nitroindazole involves the diazotization of 2-methyl-5-nitroaniline followed by cyclization.<sup>[7]</sup>

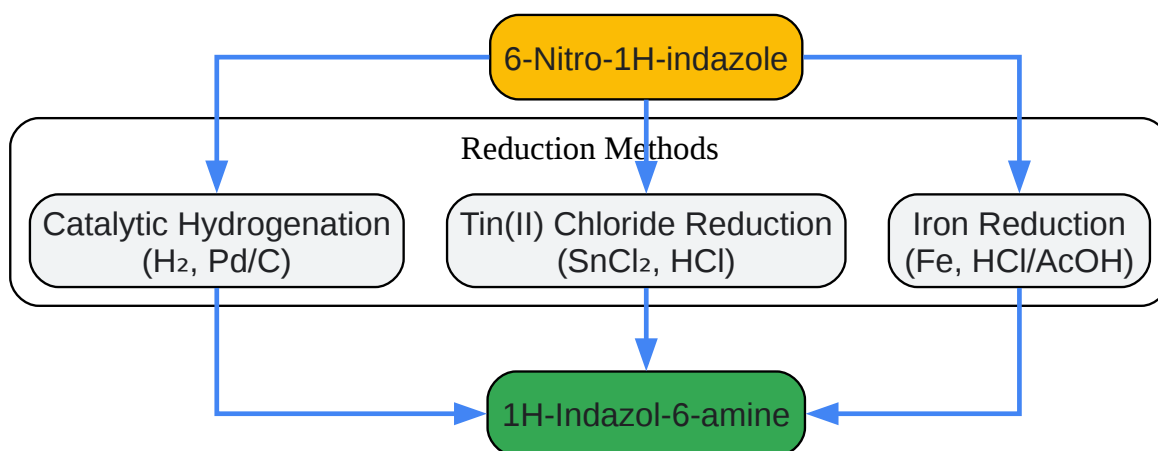


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Caption: Synthesis of 6-Nitro-1H-indazole.

## Reduction of 6-Nitro-1H-indazole to 1H-Indazol-6-amine

Several methods are available for the reduction of the nitro group to an amine.[8]



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Caption: Reduction methods for **1H-Indazol-6-amine** synthesis.

## Experimental Protocols

### Protocol 1: Catalytic Hydrogenation

This method is known for its clean reaction profile and high yield.

Materials:

- 6-Nitro-1H-indazole
- 10% Palladium on carbon (Pd/C)
- Methanol
- Hydrogen gas

Procedure:

- In a suitable reaction vessel, suspend 6-nitro-1H-indazole in methanol.
- Add a catalytic amount of 10% Pd/C to the suspension.
- Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the reaction mixture vigorously at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the celite pad with methanol.
- Concentrate the filtrate under reduced pressure to yield **1H-Indazol-6-amine** as a solid.

## Protocol 2: Reduction with Tin(II) Chloride

This is a classic and reliable method for nitro group reduction.<sup>[9]</sup>

Materials:

- 6-Nitro-1H-indazole
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution

Procedure:

- Dissolve 6-nitro-1H-indazole in ethanol in a round-bottom flask.
- Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.

- Carefully add concentrated HCl and heat the mixture to reflux.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to precipitate tin salts.
- Filter the mixture to remove the inorganic salts.
- Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

## Protocol 3: Reduction with Iron in Acidic Medium

This is a cost-effective method for large-scale synthesis.<sup>[10]</sup>

Materials:

- 6-Nitro-1H-indazole
- Iron powder
- Ethanol
- Water
- Hydrochloric acid (HCl) or Acetic Acid (AcOH)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution

Procedure:

- Suspend 6-nitro-1H-indazole and iron powder in a mixture of ethanol and water.
- Add a catalytic amount of HCl or acetic acid to initiate the reaction.

- Heat the mixture to reflux and stir vigorously.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture and filter to remove the iron and iron oxides.
- Wash the solid residue with ethanol.
- Make the filtrate basic by adding a sodium carbonate solution.
- Extract the product with an organic solvent.
- Dry the organic layer, filter, and evaporate the solvent to yield the crude product.
- Purify as required.

## Purification Methods

Purification of **1H-Indazol-6-amine** is crucial to obtain a high-purity product suitable for further applications.

## Recrystallization

Recrystallization is an effective method for purifying the solid product. A suitable solvent system is a mixture of methanol and water.[\[11\]](#)

Procedure:

- Dissolve the crude **1H-Indazol-6-amine** in a minimal amount of hot methanol.
- If insoluble impurities are present, perform a hot filtration.
- Slowly add water to the hot solution until turbidity persists.
- Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

## Column Chromatography

For separating closely related impurities, column chromatography is the preferred method.[\[12\]](#)  
[\[13\]](#)

Stationary Phase: Silica gel Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The polarity of the eluent should be optimized based on TLC analysis.

## Applications in Drug Development

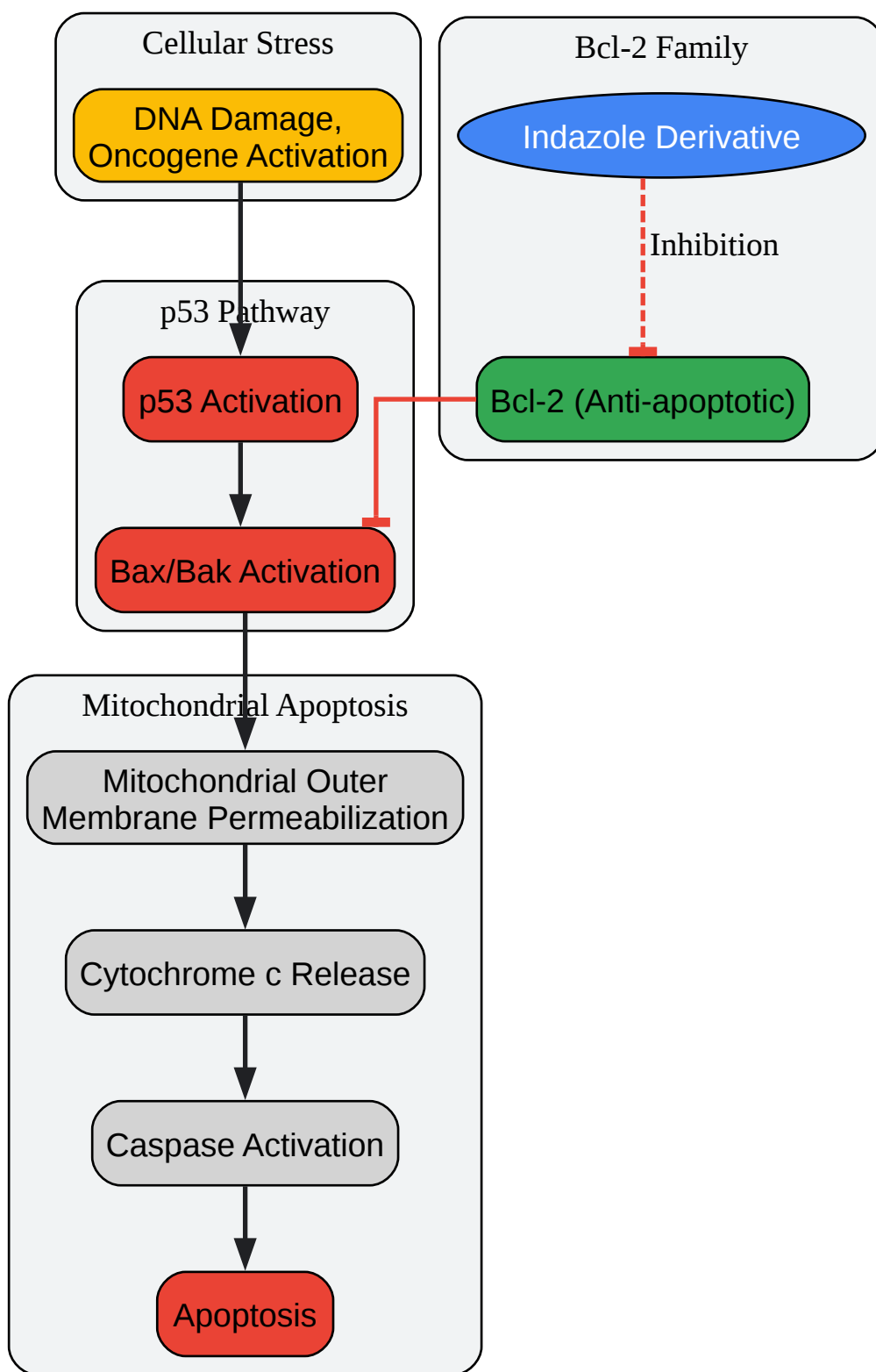
**1H-Indazol-6-amine** and its derivatives have garnered significant interest in drug discovery, particularly in the development of anticancer agents.[\[1\]](#) The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Derivatives of **1H-Indazol-6-amine** have shown potent inhibitory activity against several cancer cell lines. For example, N-(4-fluorobenzyl)-**1H-indazol-6-amine** exhibited an IC<sub>50</sub> value of 14.3 ± 4.4 µM in the human colorectal cancer cell line (HCT116).[\[14\]](#)

## Inhibition of Apoptosis Pathways

Many indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death), such as the p53 and Bcl-2 pathways.[\[10\]](#) By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.





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Caption: Simplified Bcl-2 family apoptosis pathway and the inhibitory role of indazole derivatives.

This guide provides a foundational understanding of **1H-Indazol-6-amine** for researchers and professionals in the field. Further exploration into its diverse derivatives and their biological activities will undoubtedly continue to fuel advancements in drug discovery and development.

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